4-(11-Methylhenicosan-11-YL)benzene-1,2-diol
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Overview
Description
4-(11-Methylhenicosan-11-YL)benzene-1,2-diol: is an organic compound that belongs to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features a long alkyl chain substituted at the fourth position of the benzene ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(11-Methylhenicosan-11-YL)benzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 4-(11-Methylhenicosan-11-YL)benzene-1,2-diol is used as a precursor in the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the effects of long alkyl chains on the biological activity of catechol derivatives. It may also serve as a model compound for understanding the interactions of similar molecules with biological membranes.
Medicine: Potential applications in medicine include the development of new pharmaceuticals that leverage the antioxidant properties of catechol derivatives. The long alkyl chain may enhance the compound’s ability to interact with lipid membranes, potentially improving drug delivery.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants and lubricants. Its unique properties may also find applications in materials science.
Mechanism of Action
The mechanism of action of 4-(11-Methylhenicosan-11-YL)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The long alkyl chain may facilitate the compound’s incorporation into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with two hydroxyl groups on the benzene ring.
4-Methylcatechol (4-methylbenzene-1,2-diol): A methyl-substituted derivative of catechol.
Hydroquinone (benzene-1,4-diol): A para-dihydroxybenzene isomer.
Uniqueness: 4-(11-Methylhenicosan-11-YL)benzene-1,2-diol is unique due to the presence of a long alkyl chain, which significantly alters its physical and chemical properties compared to other dihydroxybenzenes. This structural feature can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
52999-12-9 |
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Molecular Formula |
C28H50O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
4-(11-methylhenicosan-11-yl)benzene-1,2-diol |
InChI |
InChI=1S/C28H50O2/c1-4-6-8-10-12-14-16-18-22-28(3,25-20-21-26(29)27(30)24-25)23-19-17-15-13-11-9-7-5-2/h20-21,24,29-30H,4-19,22-23H2,1-3H3 |
InChI Key |
YKJFMBACFVTBCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)(CCCCCCCCCC)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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